

Validating the Cleavability of ALD-PEG4-OPFP Linker: A Comparative Guide

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Compound of Interest

Compound Name: **ALD-PEG4-OPFP**

Cat. No.: **B15568693**

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For researchers and drug development professionals engaged in the design of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. The **ALD-PEG4-OPFP** linker is a cleavable linker designed for the conjugation of cytotoxic payloads to antibodies. This guide provides a comprehensive comparison of its presumed acid-labile cleavability with other common linker types, supported by detailed experimental protocols and quantitative data to aid in its validation.

The **ALD-PEG4-OPFP** linker incorporates three key functional components: an aldehyde group (ALD), a polyethylene glycol spacer (PEG4), and a pentafluorophenyl (PFP) ester. The PFP ester facilitates covalent conjugation to amine residues on the antibody, while the PEG4 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting ADC. The aldehyde functionality is designed to react with a hydrazide-modified payload to form an acid-sensitive hydrazone bond. This bond is the cleavable element of the linker, engineered to be stable at physiological pH (7.4) in the bloodstream but to undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target tumor cells, releasing the cytotoxic payload.[1][2][3]

Comparative Analysis of Linker Cleavability

The cleavability of an ADC linker is a key parameter influencing its performance. The ideal linker remains stable in circulation to minimize off-target toxicity but efficiently releases its payload upon internalization into the target cell. Below is a comparison of the **ALD-PEG4-OPFP** linker's presumed hydrazone-based cleavage with other widely used cleavable linkers.

Linker Type	Specific Example	Cleavage Mechanism	Cleavage Condition	Half-life ($t_{1/2}$) at pH 7.4	Half-life ($t_{1/2}$) at Acidic pH	Reference
Acid-Labile	Hydrazone (from ALD-PEG4-OPFP)	Acid-catalyzed hydrolysis	pH 4.5-5.5	~2 days (for phenylketone-derived hydrazone)	~4.4 hours (at pH 5.0)	[4][5][6]
Enzyme-Cleavable	Valine-Citrulline (Val-Cit)	Proteolytic cleavage by Cathepsin B	Lysosomal enzymes	~80 hours (in mouse plasma)	~240 minutes (with Cathepsin B)	[4][7]
Redox-Sensitive	Disulfide	Reduction by glutathione	intracellular glutathione concentration	High	~50% reduction after 3 hours (with 5 mM Glutathione)	[7]

Note: The data for the hydrazone linker is based on representative studies of similar linker types and provides an expected performance benchmark for an ADC constructed with the **ALD-PEG4-OPFP** linker.

Experimental Protocols

To validate the cleavability of an ADC constructed with the **ALD-PEG4-OPFP** linker, a series of *in vitro* assays can be performed. These protocols are designed to assess the stability of the linker in plasma and its susceptibility to acid-catalyzed cleavage.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma at physiological pH.

Materials:

- ADC conjugated with the **ALD-PEG4-OPFP** linker and a hydrazide-modified payload.
- Human or mouse plasma.
- Phosphate-buffered saline (PBS), pH 7.4.
- LC-MS system.

Procedure:

- Incubate the ADC in plasma at a final concentration of 1 mg/mL at 37°C.
- Collect aliquots at various time points (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
- Immediately quench the reaction by adding 3 volumes of ice-cold methanol to precipitate plasma proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant containing the released payload.
- Analyze the supernatant by LC-MS to quantify the amount of released payload.
- Plot the concentration of the released payload over time to determine the rate of premature cleavage.

Protocol 2: In Vitro Acid-Catalyzed Cleavage Assay

Objective: To evaluate the cleavage rate of the hydrazone linker under acidic conditions mimicking the endosomal and lysosomal environments.

Materials:

- ADC conjugated with the **ALD-PEG4-OPFP** linker and a hydrazide-modified payload.
- Citrate buffer, pH 5.5.

- Acetate buffer, pH 4.5.
- Phosphate-buffered saline (PBS), pH 7.4 (as a control).
- LC-MS system.

Procedure:

- Incubate the ADC at a final concentration of 1 mg/mL in each of the three buffers (pH 7.4, 5.5, and 4.5) at 37°C.
- Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
- Quench the reaction by adding an equal volume of ice-cold methanol.
- Centrifuge the samples to remove any precipitate.
- Analyze the supernatant by LC-MS to quantify the concentration of the released payload.
- Plot the percentage of released payload against time for each pH condition to determine the cleavage kinetics.

Protocol 3: LC-MS Method for Payload Quantification

Objective: To establish a robust analytical method for the quantification of the released payload.

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

LC Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.

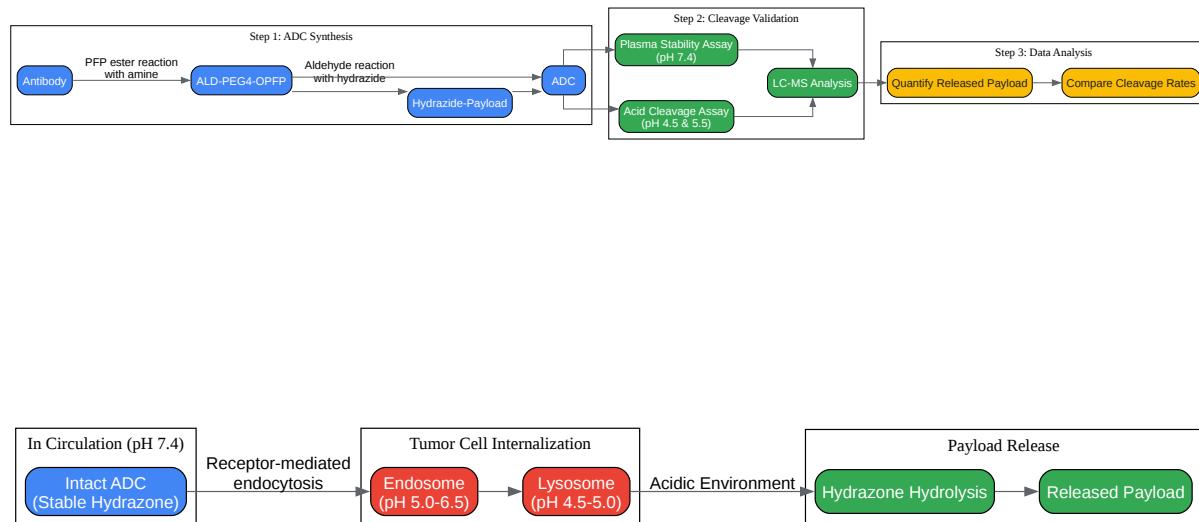
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.

MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for the payload and an internal standard should be optimized.

Visualizing the Workflow and Cleavage Mechanism

To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided.



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